1-((2-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1-((2-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26ClN5O2S and its molecular weight is 496.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related heterocyclic compounds demonstrate the versatility and complexity of reactions involved in producing triazoloquinazoline derivatives. For example, the synthesis of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which incorporate similar heterocyclic frameworks, involves cyclization reactions and substitutions, indicating a rich area for exploring synthetic methodologies and the introduction of various functional groups to alter physical and chemical properties (Gineinah, 2001).
Biological Activity
Compounds with triazoloquinazoline cores have been explored for their biological activities, including antibacterial and analgesic properties. For instance, some derivatives have shown promising antibacterial potency, hinting at potential applications in developing new antimicrobial agents (Özyanik et al., 2012). Furthermore, the analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety suggests the therapeutic potential of such structures in pain management (Saad et al., 2011).
Antimicrobial Evaluation
The exploration of quinoline derivatives containing azole nuclei further exemplifies the antimicrobial application spectrum of triazoloquinazolines. These studies highlight the compound's potential in addressing bacterial and fungal infections, providing a basis for developing novel antimicrobial therapies (Pokhodylo et al., 2021).
Mechanism of Action
In terms of mode of action, these compounds might work by interacting with specific targets in the body, leading to changes in cellular function. For example, some compounds with similar structures have been found to inhibit the growth of cells by inhibiting the expression of certain proteins .
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, if the compound targets a protein involved in cell growth, it might affect pathways related to cell proliferation and survival .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also depend on the specific properties of the compound. Factors such as the compound’s solubility, stability, and interactions with other molecules in the body could influence its pharmacokinetics.
The result of the compound’s action would be changes at the molecular and cellular level, such as inhibition of cell growth or induction of cell death .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-2-13-30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)14-21(19)31-24(30)28-29-25(31)34-15-17-7-3-6-10-20(17)26/h3,6-7,10-12,14,18H,2,4-5,8-9,13,15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIAHUOBCPLUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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